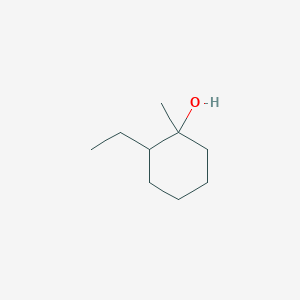

2-Ethyl-1-methylcyclohexan-1-ol

Description

Contextualization within Substituted Cyclohexanol (B46403) Derivatives Research

Substituted cyclohexanol derivatives are a cornerstone of organic chemistry, primarily due to the conformational complexities of the cyclohexane (B81311) ring. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub

For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric strain resulting from 1,3-diaxial interactions, where an axial substituent clashes with axial hydrogens on the same side of the ring. pressbooks.publibretexts.org The study of polysubstituted derivatives like 2-Ethyl-1-methylcyclohexan-1-ol builds upon this principle, exploring how multiple substituents influence conformational preference and chemical reactivity. These compounds are significant as they form the core of many biologically active molecules and serve as versatile intermediates in further synthetic transformations. researchgate.net Research in this area focuses on controlling the stereochemical outcome of reactions to selectively produce desired isomers. researchgate.net

Significance as a Tertiary Alcohol in Stereoselective Synthetic Methodologies

As a tertiary alcohol, this compound cannot be synthesized by the oxidation of a simpler alcohol. Instead, its creation necessitates the formation of a carbon-carbon bond, a task for which the Grignard reaction is exceptionally well-suited. purdue.edu The primary synthetic route to this compound involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to the carbonyl group of 2-methylcyclohexanone. youtube.commasterorganicchemistry.com

This reaction is of high interest in stereoselective synthesis because the ketone starting material, 2-methylcyclohexanone, is prochiral. The attack of the Grignard reagent can occur from two different faces of the planar carbonyl group, leading to the formation of a new stereocenter at the C1 position. This results in two possible diastereomeric products: cis-2-Ethyl-1-methylcyclohexan-1-ol and trans-2-Ethyl-1-methylcyclohexan-1-ol, where the cis/trans designation refers to the relationship between the newly added ethyl group and the existing methyl group.

The stereochemical outcome is dictated by the direction of the nucleophilic attack (axial or equatorial) on the carbonyl carbon. This is influenced by the steric hindrance imposed by the pre-existing methyl group at the C2 position and its preferred conformation. chegg.com Generally, equatorial attack is favored to avoid steric clash with axial hydrogens, but the presence of the adjacent C2-substituent adds complexity, often leading to a mixture of diastereomers. The precise ratio of these products is a key research question in stereoselective methodologies.

Table 2: Diastereomeric Products of the Grignard Reaction

| Product Name | Relationship of Substituents | Key Conformational Feature (Most Stable Chair) |

|---|---|---|

| cis-2-Ethyl-1-methylcyclohexan-1-ol | -OH and -CH₃ are cis | In one isomer, the larger ethyl group may be forced into an axial position to allow the other groups to be equatorial, or vice versa, depending on the exact stereochemistry. |

Research Trajectories and Contemporary Challenges in Cyclohexanol Chemistry

Contemporary research in cyclohexanol chemistry is driven by the need for more efficient, selective, and sustainable synthetic methods. A major challenge is achieving high diastereoselectivity in reactions like the Grignard addition to substituted cyclohexanones, thereby minimizing the formation of undesired isomers and avoiding costly separation processes. nih.gov The synthesis of quaternary stereocenters, such as the C1 carbon in this compound, remains a significant hurdle in organic synthesis.

Current research trajectories focus on several key areas:

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can direct the nucleophilic addition to one face of the carbonyl group, yielding an enantiomerically enriched product. organic-chemistry.org

Novel Reagents: The exploration of alternative organometallic reagents or reaction conditions that offer higher stereocontrol than traditional Grignard reagents. For instance, reducing agents like aluminium hydride have been shown to provide different diastereomeric ratios in the reduction of substituted cyclohexanones compared to other hydrides. wikipedia.org

Green Chemistry: Designing syntheses that are more atom-economical and utilize less hazardous solvents and reagents, which is a broad challenge across the chemical industry.

The ongoing efforts to overcome these challenges underscore the importance of molecules like this compound as testbeds for new synthetic strategies and as building blocks for more complex molecular architectures.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-ethyl-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-3-8-6-4-5-7-9(8,2)10/h8,10H,3-7H2,1-2H3 |

InChI Key |

SJHFERYLLVRQKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1(C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 1 Methylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-Ethyl-1-methylcyclohexan-1-ol, providing detailed insights into its carbon framework, proton environments, and stereochemistry.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopy for Complex Systems

The ¹H NMR spectrum of this compound presents a detailed picture of the proton environments within the molecule. The absence of symmetry in most stereoisomers results in a complex spectrum where nearly all methylene (B1212753) protons on the cyclohexane (B81311) ring are diastereotopic and thus chemically non-equivalent, leading to intricate splitting patterns.

Key expected signals in the ¹H NMR spectrum include:

A singlet for the methyl group attached to the quaternary carbon (C1).

A triplet and a quartet for the ethyl group, indicative of the -CH₂-CH₃ moiety.

A complex series of multiplets for the cyclohexane ring protons and the methylene protons of the ethyl group.

A broad singlet for the hydroxyl proton, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C1-CH₃ | ~1.1-1.3 | s |

| Ethyl CH₃ | ~0.8-1.0 | t |

| Ethyl CH₂ | ~1.4-1.6 | q |

| Cyclohexane CH₂ | ~1.2-1.8 | m |

| Cyclohexane CH | ~1.5-1.9 | m |

| OH | ~1.0-2.5 (variable) | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data for illustrative purposes.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (quaternary) | ~70-75 |

| C2 (CH) | ~40-45 |

| Cyclohexane CH₂ | ~20-40 |

| C1-CH₃ | ~25-30 |

| Ethyl CH₂ | ~30-35 |

| Ethyl CH₃ | ~8-12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Given the spectral complexity, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the cyclohexane ring protons and to confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the cyclohexane and ethyl group carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from the protons of the C1-methyl group and the C2-ethyl group to the quaternary carbon C1.

Variable Temperature NMR Studies for Conformational Dynamics

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can provide valuable information about this conformational flipping process. At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts will be an average of the axial and equatorial positions. Upon cooling, the rate of inversion slows, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved, allowing for the determination of the energy barrier to ring inversion and the relative populations of the conformers.

Applications in Unequivocal Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the two chiral centers in this compound (C1 and C2). The two possible diastereomers, (cis and trans), will have distinct NMR spectra. The nuclear Overhauser effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments, can be used to establish through-space proximity between protons. For example, in the cis-isomer, an NOE would be expected between the C1-methyl group and the proton on C2, whereas in the trans-isomer, this interaction would be absent or much weaker.

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Pattern Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for probing the extent of hydrogen bonding.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info In a dilute solution in a non-polar solvent, a sharp band is expected around 3600 cm⁻¹, corresponding to the "free" or non-hydrogen-bonded hydroxyl group. However, in a neat liquid or a concentrated solution, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically appearing as a broad, strong absorption in the range of 3200-3500 cm⁻¹. docbrown.info

The spectrum also displays characteristic C-H stretching vibrations. The absorptions for the sp³ C-H bonds of the cyclohexane and ethyl groups are typically found in the region of 2850-3000 cm⁻¹. The C-O stretching vibration for a tertiary alcohol like this one is expected to appear as a strong band in the 1100-1200 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound This table presents expected data based on typical functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-O Stretch | 1100-1200 | Strong |

X-ray Crystallography for Solid-State Stereochemical Confirmation

While NMR can provide excellent information about the relative stereochemistry, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This would unequivocally confirm the relative stereochemistry (cis or trans) of the ethyl and methyl groups. Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the crystal lattice and detail the intermolecular hydrogen bonding network in the solid state. This technique stands as the gold standard for absolute structural proof when applicable.

Advanced Chromatographic Techniques for Separation and Characterization of Complex Alcohol Mixtures

The analysis of complex mixtures containing alcohols like this compound presents a significant analytical challenge due to the presence of numerous isomers and homologues with similar physicochemical properties. High-resolution chromatographic techniques are essential to achieve adequate separation and accurate identification of each component.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. In the context of analyzing complex alcohol mixtures, HPLC, particularly in the reversed-phase mode, is effective for separating homologues and isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

The separation of stereoisomers, such as the diastereomers of this compound, often requires specialized chiral stationary phases or derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard stationary phase. nih.govresearchgate.netresearchgate.nethplc.eunih.gov For instance, racemic alcohols can be esterified with a chiral acid, like (S)-(+)-MαNP acid, to produce diastereomeric esters that are separable by HPLC on silica (B1680970) gel. researchgate.netnih.gov The resolution factor (Rs) is a critical parameter in evaluating the separation of two peaks, with a value of 1.5 or greater indicating baseline separation.

Research Findings:

Studies on the separation of diastereomers of related cyclic alcohols have demonstrated the efficacy of HPLC. For example, the separation of diastereomeric amides of a racemic acid with a chiral auxiliary on silica gel has been achieved with high resolution. nih.gov In another study, the retention behavior of diastereomeric N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carbolines was found to be highly dependent on the polarity and rigidity of the derivatizing acyl moieties, with reversed-phase HPLC providing excellent separation for certain derivatives. researchgate.net

While specific HPLC data for this compound is not widely published, the principles derived from the separation of analogous compounds can be applied. A hypothetical HPLC separation of the diastereomers of this compound, after derivatization, could yield a chromatogram with distinct peaks for each isomer.

Table 1: Representative HPLC Data for the Separation of Diastereomeric Cyclic Alcohols (Hypothetical for this compound Derivatives)

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 | 12.5 | - |

| Diastereomer 2 | 14.2 | 1.6 |

This table is a hypothetical representation based on typical HPLC separations of diastereomeric cyclic alcohols and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of this compound and its presence in complex mixtures. nih.govnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns, providing a "fingerprint" for identification.

The dehydration of substituted cyclohexanols, such as 2-methylcyclohexanol, has been studied using GC-MS to identify the resulting alkene products and unreacted alcohols. researchgate.neted.gov These studies provide a model for how GC-MS can be used to analyze reaction mixtures containing this compound. The retention times of the different isomers and their relative abundance can be determined from the chromatogram, while the mass spectra allow for their unambiguous identification.

Research Findings:

In the GC-MS analysis of the dehydration products of 2-methylcyclohexanol, various isomers of methylcyclohexene and methylcyclohexanol were identified based on their retention times and mass spectra. researchgate.neted.gov For example, a typical gas chromatogram would show distinct peaks for each of the products and any remaining starting material. youtube.comchegg.comwebassign.net

Table 2: Representative GC-MS Data for Isomers of Ethyl-methylcyclohexanol

| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| 1-Ethyl-2-methylcyclohexan-1-ol | Not specified | 113, 95 nih.gov |

| cis-2-Methylcyclohexanol | ~5.0 (example) | Not specified |

| trans-2-Methylcyclohexanol | ~5.2 (example) | Not specified |

| 1-Methylcyclohexene | ~2.8 (example) | Not specified |

| 3-Methylcyclohexene | ~2.4 (example) | Not specified |

This table includes data for a related isomer from PubChem and representative retention times for analogous compounds from educational experiments for illustrative purposes. youtube.comnih.gov

Theoretical and Computational Studies on 2 Ethyl 1 Methylcyclohexan 1 Ol

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethyl-1-methylcyclohexan-1-ol, these methods provide insights into electron distribution, orbital energies, and potential reactivity.

Detailed Research Findings: Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the electronic structure. These calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For a saturated alcohol like this compound, a relatively large HOMO-LUMO gap is expected, indicating its general stability.

The electrostatic potential mapped onto the electron density surface reveals the distribution of charge. The oxygen atom of the hydroxyl group is the center of negative charge, making it a primary site for electrophilic attack and hydrogen bonding. The distribution of electron density also influences the acidity of the hydroxyl proton and the basicity of the oxygen lone pairs.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability. |

| Dipole Moment | ~1.8 D | Influences intermolecular interactions. |

Note: These are hypothetical values for illustrative purposes, based on typical results for similar cyclic alcohols.

Molecular Mechanics (MM) and Force Field Development for Cyclohexanol (B46403) Systems

Molecular mechanics provides a computationally less expensive alternative to quantum mechanics for studying large systems and dynamic processes. nih.gov The accuracy of MM simulations heavily relies on the quality of the underlying force field. nih.gov

Detailed Research Findings: Force fields like MM3, MM4, AMBER, and CHARMM are parameterized to reproduce experimental and quantum-chemical data. youtube.com For cyclohexanol systems, the force field must accurately describe the potential energy surface associated with ring puckering and substituent orientations. acs.org This includes parameters for bond stretching, angle bending, and, crucially, torsional potentials that govern conformational preferences. youtube.com

The MM3 force field is well-regarded for its accuracy in predicting the structures and energies of small organic molecules. youtube.com However, specific dihedral parameters, such as those for the O-C-C-O (OCCO) unit present in dimers or condensed phases of cyclic alcohols, may require refinement.

Detailed Research Findings: Optimization of the torsional parameters for the OCCO linkage in cyclic alcohols involves fitting to high-level quantum-chemical energy profiles. The potential energy surface is scanned by rotating around the C-C bond, and the MM3 parameters are adjusted to reproduce these energies. This ensures that the relative energies of different staggered and eclipsed conformations are correctly represented, which is vital for accurate simulation of intermolecular interactions and condensed-phase properties.

Density Functional Theory (DFT) for Hydrogen Bonding Patterns and Molecular Dynamics Simulations

DFT offers a good balance between accuracy and computational cost for studying systems where electron correlation is important, such as in hydrogen-bonded complexes. nih.govnih.gov

Detailed Research Findings: For this compound, DFT calculations can elucidate the nature of both intramolecular and intermolecular hydrogen bonds. nih.govchemrevlett.com While an intramolecular hydrogen bond is unlikely in this specific molecule due to stereochemical constraints, intermolecular hydrogen bonds are dominant in the liquid and solid states. DFT can be used to calculate the binding energies, geometries, and vibrational frequencies of dimers and larger clusters of this compound. nih.gov The Atoms in Molecules (AIM) theory can be applied to the DFT-calculated electron density to characterize the nature of the hydrogen bonds. nih.gov

When combined with molecular dynamics (MD), DFT can be used in ab initio MD (AIMD) simulations to provide a dynamic picture of the hydrogen-bonding network. These simulations can reveal the lifetimes of hydrogen bonds and the dynamics of their formation and cleavage.

Structure-Activity Relationship (SAR) Methodologies for Predicting Reaction Rates and Pathways

SAR methodologies aim to establish a correlation between the chemical structure of a molecule and its biological activity or chemical reactivity. nih.govnih.gov

Detailed Research Findings: For a molecule like this compound, SAR studies could focus on predicting its reactivity in various chemical transformations, such as dehydration or oxidation. Computational descriptors derived from quantum-chemical calculations can be used to build predictive models. These descriptors can include:

Electronic Descriptors: Atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential. For instance, the charge on the carbinol carbon can be correlated with its susceptibility to nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters that describe the accessibility of the reactive center (the hydroxyl group).

Thermodynamic Descriptors: Enthalpies of formation of reactants, transition states, and products, which can be used to predict reaction rates and equilibrium constants.

By analyzing a series of related cyclohexanol derivatives, a quantitative structure-activity relationship (QSAR) model could be developed to predict, for example, the rate of an acid-catalyzed dehydration reaction based on the calculated stability of the intermediate carbocation. nih.gov

Role of 2 Ethyl 1 Methylcyclohexan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthetic Utility in Constructing Stereochemically Complex Molecules

There is no documented evidence in scientific literature of 2-Ethyl-1-methylcyclohexan-1-ol being used to construct stereochemically complex molecules. In theory, as a chiral tertiary alcohol, its primary utility would likely involve reactions that proceed with a high degree of stereocontrol, influenced by the existing stereocenter. Potential, though unproven, applications could include its use as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved. However, more commonly used and readily available chiral auxiliaries dominate the field.

Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis

The transformation of this compound into other functionalized intermediates is plausible but not specifically reported. A primary reaction pathway for tertiary alcohols is acid-catalyzed dehydration. This elimination reaction would likely yield a mixture of isomeric alkenes, primarily 1-ethyl-2-methylcyclohex-1-ene and 1-ethyl-6-methylcyclohex-1-ene, with the potential for other isomers depending on the reaction conditions. These resulting chiral alkenes could then, in principle, serve as intermediates for further functionalization.

Table 1: Potential Dehydration Products of this compound

| Product Name | Molecular Formula | Structure | Notes |

| 1-Ethyl-2-methylcyclohex-1-ene | C₉H₁₆ | A potential major product following Zaitsev's rule. | |

| 1-Ethyl-6-methylcyclohex-1-ene | C₉H₁₆ | A potential product of the elimination reaction. | |

| 2-Ethylidene-1-methylcyclohexane | C₉H₁₆ | A potential minor product (Hofmann elimination product). |

Derivatization Strategies for Expanding Synthetic Scope and Molecular Diversity

While specific derivatization of this compound is not described in the literature, general strategies for tertiary alcohols can be considered. The hydroxyl group is the primary site for such modifications.

Etherification: Formation of an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) is a possibility, though often challenging for sterically hindered tertiary alcohols.

Esterification: Direct esterification with carboxylic acids is generally difficult with tertiary alcohols due to steric hindrance and the propensity for elimination under acidic conditions. The use of acyl chlorides or anhydrides with a non-nucleophilic base could potentially form the corresponding ester.

These derivatizations would alter the molecule's physical and chemical properties, but without documented examples, their utility remains hypothetical.

Table 2: Hypothetical Derivatization Reactions

| Reaction Type | Reagents | Potential Product Class |

| Etherification | NaH, Alkyl Halide (R-X) | Tertiary Ether |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Tertiary Ester |

Integration into Total Synthesis Efforts for Natural Products or Analogues

A comprehensive search of chemical literature and databases reveals no instances of this compound being used as an intermediate or building block in the total synthesis of any natural product or its analogues. The successful total synthesis of complex molecules relies on well-established and predictable reaction pathways. The lack of foundational research on the reactivity and stereochemical control of this compound likely accounts for its absence in these sophisticated synthetic campaigns.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-1-methylcyclohexan-1-ol, and what factors influence the choice of method?

- Methodological Answer : The synthesis of this compound can involve reduction of a corresponding ketone or aldehyde using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), as demonstrated in similar cyclohexanol derivatives . For instance, hydroformylation of an alkene followed by hydrogenation is another industrial-scale method applicable to branched alcohols . Factors influencing method selection include reaction scalability, safety (e.g., LiAlH₄ requires anhydrous conditions), and purity requirements. Characterization via NMR and GC-MS is critical to confirm product identity and assess side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substituent positions on the cyclohexane ring. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and alkyl group vibrations . Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. For stereochemical analysis, chiral chromatography or optical rotation measurements may be employed, especially if enantiomeric purity impacts reactivity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as an intermediate in asymmetric synthesis and chiral catalyst preparation. Its hydroxyl and alkyl groups make it suitable for etherification, esterification, or oxidation reactions. For example, it can act as a precursor for fragrances or pharmaceuticals, similar to 4-ethoxycyclohexan-1-ol’s role in enzyme-catalyzed studies . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like dehydration derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiencies involving this compound?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent, catalyst loading, purity). A systematic review of literature parameters combined with controlled reproducibility studies is recommended . For kinetic disagreements, use stopped-flow techniques or in-situ monitoring (e.g., FTIR) to capture transient intermediates. Meta-analysis of activation energies and computational modeling (DFT) can identify outliers or mechanistic inconsistencies .

Q. What strategies are recommended for elucidating the enzymatic interaction mechanisms of this compound in biological systems?

- Methodological Answer : Enzyme kinetic assays (e.g., Michaelis-Menten analysis) can quantify substrate binding affinity and catalytic turnover. Structural insights may be gained via X-ray crystallography or cryo-EM of enzyme-ligand complexes. Molecular docking simulations (using software like AutoDock) predict binding modes, while isotopic labeling (e.g., ¹⁸O in the hydroxyl group) tracks metabolic pathways . Cross-validate findings with mutagenesis studies to identify critical active-site residues.

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer : The axial or equatorial positioning of substituents on the cyclohexane ring affects steric hindrance and transition-state stabilization. Use dynamic kinetic resolution or chiral auxiliaries to control stereoselectivity. Compare diastereomer reactivity via kinetic isotope effects (KIE) or enantioselective HPLC . Computational studies (e.g., conformational analysis with Gaussian software) can predict preferred reaction pathways. For example, axial ethyl groups may hinder nucleophilic attacks, favoring specific product configurations.

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing discrepancies in the thermal stability data of this compound?

- Methodological Answer : Apply ANOVA or t-tests to compare decomposition temperatures across studies, ensuring datasets meet normality assumptions. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) can clarify oxidative vs. pyrolytic degradation. Report confidence intervals and use principal component analysis (PCA) to identify outlier conditions (e.g., heating rates, sample purity) .

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound during long-term storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Regularly monitor purity via GC-MS to detect degradation products. Follow GHS guidelines for flammability (Category 3) and skin irritation, using PPE (nitrile gloves, goggles) as outlined in safety data sheets for analogous alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.